1-(4-methoxyphenyl)-4-(2-naphthoyl)piperazine
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Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-methoxyphenyl)-4-(2-naphthoyl)piperazine often involves cyclocondensation reactions and various substitutions to achieve desired selectivity and affinity towards certain receptors or chemical stability (Zhang et al., 2007). For example, the synthesis of environment-sensitive fluorescent ligands for human 5-HT1A receptors with a structure similar to the target compound has been achieved through strategic derivatization (Lacivita et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds structurally related to 1-(4-methoxyphenyl)-4-(2-naphthoyl)piperazine is often characterized by X-ray crystallography, revealing details such as crystal systems, space groups, and stabilization forces. For instance, the crystal structure of a derivative, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, reveals how the molecule's rings are coplanar, contributing to its stability through van der Waals and dipole-dipole forces (Zhang et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to 1-(4-methoxyphenyl)-4-(2-naphthoyl)piperazine often aim to enhance selectivity and affinity for certain receptors. For example, modifications to the piperazine derivatives can lead to changes in 5-HT1A receptor affinity, demonstrating the impact of chemical structure on biological activity (Orjales et al., 1995).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications in drug formulation.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and affinity for various receptors or biological targets, are essential for predicting the efficacy and safety profile of potential pharmaceutical agents. Compounds with structures akin to 1-(4-methoxyphenyl)-4-(2-naphthoyl)piperazine often undergo studies to evaluate their binding affinity to specific receptors, which is critical for their potential therapeutic use (Lacivita et al., 2009).
Safety And Hazards
This involves a study of the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions or applications for the compound.
Please consult a professional chemist or a reliable database for specific information on “1-(4-methoxyphenyl)-4-(2-naphthoyl)piperazine”.
properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-21-10-8-20(9-11-21)23-12-14-24(15-13-23)22(25)19-7-6-17-4-2-3-5-18(17)16-19/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYMXQPPLSBFQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-(naphthalene-2-carbonyl)piperazine |
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